![molecular formula C20H16FN5O5S B2593463 N-(4-氨基-2-((2-(苯并[d][1,3]二氧杂环戊烯-5-基氨基)-2-氧代乙基)硫代)-6-氧代-1,6-二氢嘧啶-5-基)-2-氟苯甲酰胺 CAS No. 872597-24-5](/img/new.no-structure.jpg)

N-(4-氨基-2-((2-(苯并[d][1,3]二氧杂环戊烯-5-基氨基)-2-氧代乙基)硫代)-6-氧代-1,6-二氢嘧啶-5-基)-2-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

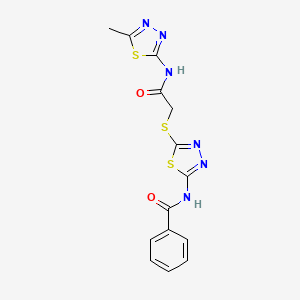

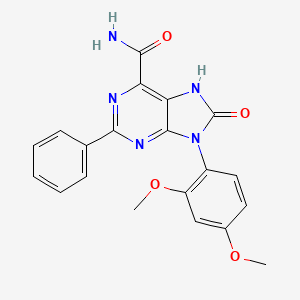

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C20H16FN5O5S and its molecular weight is 457.44. The purity is usually 95%.

BenchChem offers high-quality N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物活性2-氨基-4H-苯并[b]吡喃的多组分合成

您提到的化合物可以作为一种有价值的催化剂,用于2-氨基-4H-苯并[b]吡喃衍生物的一锅多组分合成。 研究人员已成功地为此目的利用了一种环保的、磁性可回收的胺官能化SiO2@Fe3O4催化剂 。该反应涉及在室温下无溶剂和无废物条件下研磨各种取代的芳香醛、二甲酮和丙二腈。这种方法的优点包括优异的产率、高纯度、广泛的官能团耐受性、耐久性、可重复使用性和可回收性。

贵金属配体合成

该化合物可用于制备贵金属配体。 例如,(E)-N′-(苯并[d]二氧杂环戊烯-5-基亚甲基)-4-甲基-苯磺酰肼 (BDMMBSH) 是通过简单的缩合方法合成的,使用苯并[d][1,3]-二氧杂环戊烯甲醛、苯磺酰肼 (BSH) 和 4-甲基-苯磺酰肼 (4-MBSH) ,产率良好 。这些配体可能在配位化学或催化中找到应用。

新型苯并[d][1,3]二氧杂环戊烯衍生物

研究人员已经探索了苯并[d][1,3]二氧杂环戊烯的新型衍生物,包括二硒化物。例如,对称二硒化物 5-(2-(苯并[d][1,3]二氧杂环戊烯-6-基)硒代)-苯并[d][1,3]二氧杂环戊烯是通过格氏试剂法使用 5-溴苯并[d][1,3]二氧杂环戊烯合成的。 这些化合物可能具有有趣的性质和应用 .

作用机制

Target of Action

The primary targets of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels . P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance .

Mode of Action

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide interacts with its targets by inhibiting their activity . It inhibits VEGFR1, thereby preventing the VEGF-induced migration of HUVEC cells, which is indicative of its anti-angiogenic activity . It also inhibits P-glycoprotein efflux pumps, thereby enhancing the anticancer activity of drugs like doxorubicin in human colorectal carcinoma LS180 cells .

Biochemical Pathways

The inhibition of VEGFR1 by N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide affects the VEGF signaling pathway, which is crucial for angiogenesis . By inhibiting this pathway, the compound prevents the formation of new blood vessels, which is a key process in tumor growth and metastasis . The inhibition of P-glycoprotein efflux pumps affects the drug efflux pathway, enhancing the intracellular concentration of certain anticancer drugs .

Pharmacokinetics

Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of certain drugs by preventing their efflux from cells .

Result of Action

The result of the action of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is the inhibition of angiogenesis and enhancement of the anticancer activity of certain drugs . This is evident from the improved IC50 of doxorubicin, the increased activity of caspase-3, and the significant reduction in colony formation ability of LS180 cells after treatment with doxorubicin .

属性

CAS 编号 |

872597-24-5 |

|---|---|

分子式 |

C20H16FN5O5S |

分子量 |

457.44 |

IUPAC 名称 |

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |

InChI |

InChI=1S/C20H16FN5O5S/c21-12-4-2-1-3-11(12)18(28)24-16-17(22)25-20(26-19(16)29)32-8-15(27)23-10-5-6-13-14(7-10)31-9-30-13/h1-7H,8-9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) |

InChI 键 |

WLFVBQUEDQDWHW-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4F)N |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2593381.png)

![N-(4-bromophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2593382.png)

![3-(trifluoromethyl)-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2593385.png)

![N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2593388.png)

![4-tert-butyl-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2593390.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2593397.png)

![2-(4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2593399.png)

![ethyl 4-[(Z)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2593401.png)